![molecular formula C14H16N4O2 B13744590 4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline CAS No. 43152-01-8](/img/structure/B13744590.png)
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline is an organic compound with the molecular formula C14H16N4O2. It is a derivative of azobenzene, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is often used in dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminophenol in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2,5-dimethoxyaniline under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, dyes, and as a colorant in various materials.
作用機序
The mechanism of action of 4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in applications such as photoresponsive materials and molecular switches. The compound can also interact with biological molecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 4-Aminoazobenzene
- N,N-Dimethyl-4,4′-azodianiline
- Azobenzene
- 2,2′-Dihydroxyazobenzene
Uniqueness
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline is unique due to the presence of methoxy groups on the aromatic rings, which influence its electronic properties and reactivity. This structural feature distinguishes it from other azobenzene derivatives and contributes to its specific applications in various fields.
特性
CAS番号 |
43152-01-8 |
|---|---|
分子式 |
C14H16N4O2 |
分子量 |
272.30 g/mol |
IUPAC名 |
4-[(4-aminophenyl)diazenyl]-2,5-dimethoxyaniline |
InChI |
InChI=1S/C14H16N4O2/c1-19-13-8-12(14(20-2)7-11(13)16)18-17-10-5-3-9(15)4-6-10/h3-8H,15-16H2,1-2H3 |
InChIキー |
QRARLCYNSHOFEL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


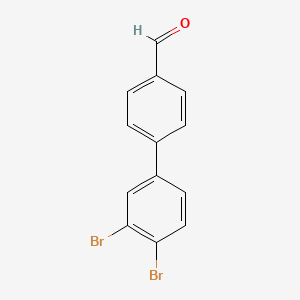
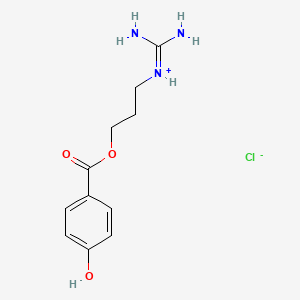
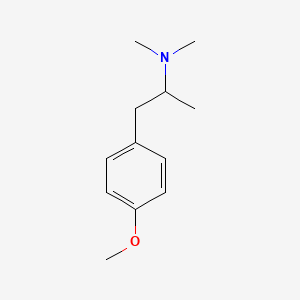
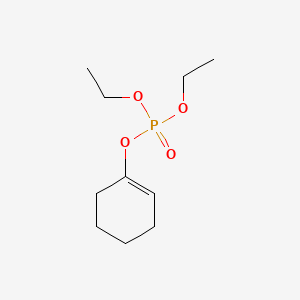
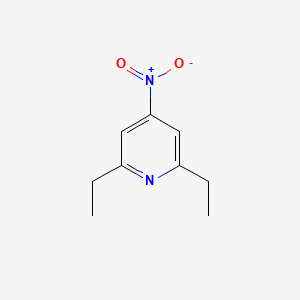
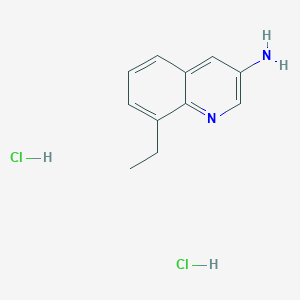

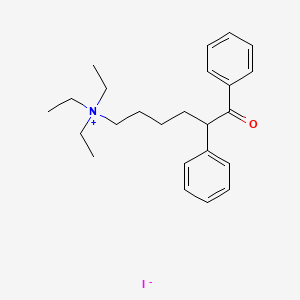

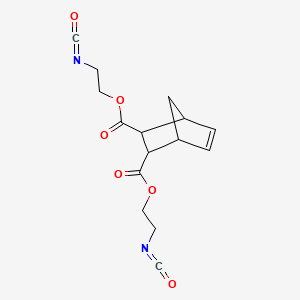

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)

![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
